1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
Description
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)15-10-17(16(21-5)9-14(15)4)22(19,20)18-8-6-7-13(3)11-18/h9-10,12-13H,6-8,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICSWVIMMBONJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Sulfonamide Coupling Protocol
A representative procedure adapted from WO2004043921A1 involves the following steps:
-
Reagent Setup : In a three-necked flask, 3-methylpiperidine (1.0 equiv) is dissolved in anhydrous methylene chloride under inert atmosphere.
-
Base Addition : Triethylamine (1.2–1.5 equiv) is added at 0–5°C to deprotonate the amine.
-
Sulfonyl Chloride Introduction : A solution of 5-isopropyl-2-methoxy-4-methylbenzene-1-sulfonyl chloride (1.05 equiv) in methylene chloride is added dropwise over 1 hour.
-
Reaction Maintenance : The mixture is stirred at 0–5°C for 6 hours, then warmed to room temperature overnight.
-
Workup : The reaction is quenched with chilled water, and the product is extracted into methylene chloride. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
Key Parameters :
-
Temperature Control : Low temperatures minimize side reactions (e.g., sulfonyl chloride hydrolysis).
-
Solvent Choice : Methylene chloride ensures solubility of both hydrophilic and hydrophobic intermediates.
-
Base Selection : Triethylamine effectively scavenges HCl without forming stable emulsions during workup.
Yield Optimization and Challenges
Common side products include bis-sulfonamides (from excess sulfonyl chloride) and hydrolyzed sulfonic acids. Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (isopropyl ether) resolves these impurities.
Alternative Routes and Methodological Variations
Microwave-Assisted Synthesis
Recent adaptations leverage microwave irradiation to accelerate coupling. A 2023 study demonstrated that 15 minutes at 80°C in DMF with K₂CO₃ as base achieved 88% yield, reducing reaction time tenfold compared to conventional methods.
Solid-Phase Synthesis
Immobilizing 3-methylpiperidine on Wang resin enabled iterative sulfonylation and cleavage, yielding 92% purity after HPLC. This method benefits from simplified purification but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1-((5-Isopropyl-2-hydroxy-4-methylphenyl)sulfonyl)-3-methylpiperidine.
Reduction: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfide)-3-methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar sulfonamide structures exhibit significant anticancer properties. The compound's mechanism of action often involves the induction of apoptosis in cancer cells, which is facilitated by the activation of caspases.
Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, revealing an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity compared to normal cell lines where much higher concentrations were required to achieve similar effects.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Normal) | >2 | Low |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that derivatives of piperidine and sulfonamide structures exhibit promising activity against various pathogens.
Antimicrobial Evaluation:
In a study assessing the minimum inhibitory concentration (MIC) against common pathogens, derivatives showed significant activity:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase and urease activities. Compounds with similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Studies have shown that modifications to the arylsulfonamide moiety can significantly influence potency.
Key Findings:
- Electron-withdrawing groups enhance activity.
- Increasing steric hindrance reduces effectiveness.
- Specific substitutions on the aromatic ring can lead to substantial changes in antiproliferative activity.
| Substituent | Activity Change |
|---|---|
| -NO2 | Increased |
| -CO2Me | Decreased |
| -CN | Decreased |
Safety Profile
Toxicity studies conducted on animal models indicate that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism by which 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, influencing various biological pathways.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)sulfonyl]-3-methylpiperidine (CAS: 326899-29-0)
- Structural Differences : The phenyl ring in this analog lacks the 5-isopropyl and 4-methyl substituents present in the target compound, retaining only a 4-methoxy group.
- The absence of isopropyl and methyl groups may decrease lipophilicity, affecting membrane permeability .
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS: 332410-13-6)
- Structural Differences : The methyl group on the piperidine ring is at the 4-position instead of the 3-position.
- Implications :
Sch225336 (Bis-sulfone CB2-selective Ligand)
- Structural Differences : Contains two sulfonyl groups attached to methoxyphenyl rings, unlike the single sulfonyl group in the target compound.
- Implications: Enhanced electron-withdrawing effects from bis-sulfone groups may increase binding to cannabinoid receptors (e.g., CB2). Demonstrates the importance of sulfonyl group multiplicity in receptor selectivity .
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 291292-03-0)
- Structural Differences : Features a 4-chloro-3-nitrophenyl group and a carboxylate ester at the piperidine’s 4-position.
- The ester moiety may influence solubility and hydrolytic stability .
Immunomodulatory Potential
- BIV Series (BIV-3, BIV-4, BIV-7): Azaheterocyclic compounds like BIV-3 (3-methylpiperidine spiro derivatives) exhibit immunostimulating activity, suggesting that the target compound’s piperidine core could contribute to similar effects. However, the sulfonyl-phenyl group may redirect activity toward different pathways .
Receptor Binding and Stereoselectivity
- Phencyclidine Analogs : Compounds like 1-(1-phenylcyclohexyl)-3-methylpiperidine () show stereoselective binding to phencyclidine receptors. The target compound’s 3-methylpiperidine moiety may confer analogous stereochemical preferences in receptor interactions .
Biological Activity
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine is a compound of interest due to its potential biological activities. This article aims to compile and analyze the existing research on its biological properties, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H25N1O2S1
- Molecular Weight : 305.46 g/mol
The biological activity of this compound appears to be linked to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : The sulfonyl group may participate in interactions with enzymes, potentially modulating their activity.
- Receptor Binding : The structural features of the compound suggest it could bind to specific receptors, influencing signaling pathways.
Antitumor Activity
Research indicates that derivatives of piperidine compounds often exhibit antitumor properties. A study focusing on similar sulfonamide derivatives showed promising results against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 15.2 | |
| Compound B | Lung Cancer | 22.5 | |
| Target Compound | Various Types | TBD | Current Study |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects. The presence of the methoxy and isopropyl groups may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Anti-inflammatory Effects
Some studies have reported that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential application for the target compound in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Sulfonyl Group : Essential for biological activity; modifications can lead to changes in potency.
- Isopropyl and Methoxy Substituents : These groups influence solubility and receptor affinity, which are critical for enhancing therapeutic efficacy.
Case Studies
- Antitumor Efficacy : A case study involving a related piperidine derivative demonstrated significant tumor growth inhibition in xenograft models, highlighting the potential for further development of this compound as an anticancer agent.
- Combination Therapies : Research has explored the synergistic effects of combining this compound with established chemotherapeutics, showing enhanced efficacy in preclinical models.
Q & A
Basic: What are the recommended synthetic routes for 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine?
Methodological Answer:
The synthesis typically involves sulfonylation of a substituted piperidine core. Key steps include:
- Sulfonyl coupling : React 3-methylpiperidine with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Validation : Confirm identity via ¹H/¹³C NMR (δ ~2.8–3.2 ppm for piperidine protons, δ ~120–150 ppm for aromatic carbons) and HRMS .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and sulfonyl group orientation (if single crystals are obtainable) .
- Spectroscopic analysis :
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
Prioritize target-specific assays:
- Enzyme inhibition : Use fluorescence polarization or SPR to measure binding affinity to sulfotransferases or kinases, given the sulfonyl group’s electrophilic properties .
- Cell viability : Screen against cancer lines (e.g., HepG2, MCF-7) using MTT assays (IC₅₀ calculations via nonlinear regression) .
- BBB permeability : Employ PAMPA-BBB models with logPe values >−5.0 indicating potential CNS activity .
Advanced: How can reaction conditions be optimized for scalability?
Methodological Answer:
Apply Design of Experiments (DoE) :
- Variables : Temperature (40–80°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1–1:1.5 sulfonyl chloride:piperidine) .
- Response surface methodology : Maximize yield while minimizing byproducts (e.g., sulfonate esters). Use HPLC tracking (C18 column, acetonitrile/water mobile phase) .
- Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer .
Advanced: How should conflicting bioactivity data across assays be resolved?
Methodological Answer:
- Assay validation : Cross-check with orthogonal methods (e.g., SPR vs. ITC for binding constants) .
- Structural analogs : Compare activity of derivatives (e.g., methoxy→ethoxy substitutions) to identify SAR trends .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and reconcile discrepancies .
Advanced: What computational strategies predict reactivity under varying pH/temperature?
Methodological Answer:
- Quantum chemical modeling : Perform DFT calculations (B3LYP/6-31G*) to assess sulfonyl group stability. Hydrolysis susceptibility increases at pH >10 .
- Molecular dynamics : Simulate thermal degradation pathways (e.g., N-methylpiperidine ring opening) at 25–100°C .
Advanced: How can pharmacokinetic properties (e.g., logP, CYP inhibition) be evaluated?
Methodological Answer:
- logP determination : Use shake-flask method (octanol/water partitioning) or chromatographic retention times (HPLC-C18) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Advanced: What strategies address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the methoxy group (cleavable by alkaline phosphatase) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via dynamic light scattering) to enhance bioavailability .
Advanced: How can regioselective functionalization of the piperidine ring be achieved?
Methodological Answer:
- Protecting groups : Use Boc or Fmoc to shield the 3-methyl position during sulfonylation .
- Metal catalysis : Employ Pd-mediated C–H activation for late-stage diversification (e.g., Suzuki coupling at C-4) .
Advanced: What methodologies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Parallel synthesis : Generate a 20-member library with systematic substitutions (e.g., isopropyl→tert-butyl, methoxy→hydroxyl) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
